Pentyl 4-aminobenzoate

Descripción general

Descripción

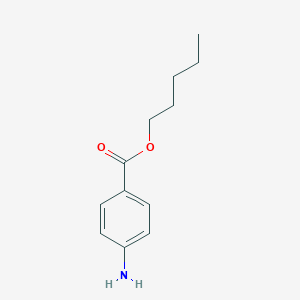

Pentyl 4-aminobenzoate, also known as benzoic acid, 4-amino-, pentyl ester, is an organic compound with the molecular formula C₁₂H₁₇NO₂ and a molecular weight of 207.2689 g/mol . It is a derivative of 4-aminobenzoic acid, where the carboxyl group is esterified with a pentyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Pentyl 4-aminobenzoate can be synthesized through the esterification of 4-aminobenzoic acid with pentanol. The reaction typically involves the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound suitable for various applications .

Análisis De Reacciones Químicas

Types of Reactions

Pentyl 4-aminobenzoate undergoes several types of chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives under specific conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or nitric acid can be used for oxidation reactions.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of this compound.

Reduction: Pentyl 4-aminobenzyl alcohol.

Substitution: Halogenated derivatives and other substituted products.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

Drug Formulation

Pentyl 4-aminobenzoate serves as an intermediate in the synthesis of pharmaceuticals. It is particularly noted for its role in developing topical formulations due to its ability to enhance skin permeability, making it useful in transdermal drug delivery systems .

Case Study: Sunscreen Formulations

Research has demonstrated that this compound can be incorporated into sunscreen formulations. A study investigating the efficacy of sunscreens containing PABA derivatives showed that formulations with this compound exhibited improved UV absorption properties while maintaining low irritation levels on human skin .

| Formulation | UV Absorption Max (nm) | Skin Irritation Level |

|---|---|---|

| Control | 289 | Low |

| Pentyl PABA | 300-305 | Negligible |

Material Science

Polymer Additives

In materials science, this compound is utilized as a plasticizer in polymer formulations. Its incorporation improves flexibility and durability of polymer matrices, making it valuable in the production of flexible plastics and coatings .

Case Study: Polymer Blends

A study evaluated the mechanical properties of polymer blends containing this compound as a plasticizer. The results indicated enhanced tensile strength and elongation at break compared to control samples without the additive.

| Sample Type | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|

| Control (no additive) | 25 | 150 |

| With Pentyl PABA | 30 | 200 |

Analytical Chemistry

Chromatographic Applications

this compound is also used as a standard reference material in chromatographic analyses due to its well-defined properties. It aids in the calibration of instruments used for detecting and quantifying organic compounds in various samples .

Mecanismo De Acción

The mechanism of action of pentyl 4-aminobenzoate involves its interaction with specific molecular targets. In the context of its potential use as a local anesthetic, it is believed to act on sodium ion channels in nerve cells. By binding to these channels, this compound inhibits the influx of sodium ions, thereby blocking the conduction of nerve impulses and resulting in a loss of sensation in the targeted area .

Comparación Con Compuestos Similares

Similar Compounds

4-Aminobenzoic acid: A precursor to pentyl 4-aminobenzoate, known for its role in the synthesis of folate in bacteria.

Ethyl 4-aminobenzoate: Another ester derivative of 4-aminobenzoic acid, commonly used as a local anesthetic.

Methyl 4-aminobenzoate: Similar in structure and function, used in various pharmaceutical formulations.

Uniqueness

This compound is unique due to its specific ester group, which imparts distinct physicochemical properties and biological activities. Its longer alkyl chain compared to ethyl and methyl derivatives may influence its solubility, bioavailability, and interaction with molecular targets, making it a valuable compound for specialized applications .

Actividad Biológica

Pentyl 4-aminobenzoate, also known as PABA pentyl ester, is a compound that has garnered attention in various fields due to its unique biological activities and potential applications in medicine and industry. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound is an ester formed from 4-aminobenzoic acid (PABA) and pentanol. The chemical structure can be represented as follows:

This compound features a benzene ring with an amino group and an ester functional group, which contribute to its distinct physicochemical properties and biological activities.

The primary mechanism of action for this compound involves its interaction with sodium ion channels in nerve cells. By binding to these channels, it inhibits the influx of sodium ions, leading to a blockade of nerve impulse conduction. This property suggests potential applications as a local anesthetic.

Antimicrobial Properties

This compound exhibits significant antimicrobial activity. Research indicates that derivatives of PABA, including this compound, have demonstrated effectiveness against various bacterial strains such as E. coli, Listeria monocytogenes, and Salmonella enteritidis. The antibacterial effect is enhanced at lower pH levels, which may be attributed to the compound's ability to interfere with bacterial folate synthesis pathways .

Antifungal Effects

In addition to its antibacterial properties, this compound has shown antifungal activity. Studies have indicated that it can inhibit the growth of certain fungal species, making it a candidate for further exploration in antifungal therapies.

Local Anesthetic Potential

The local anesthetic properties of this compound are particularly noteworthy. Its mechanism of action on sodium channels aligns with that of established local anesthetics like benzocaine and procaine. This suggests that this compound could be developed as a novel local anesthetic agent, potentially offering advantages such as reduced toxicity or improved efficacy .

Case Studies

Several studies have explored the biological activities of this compound:

-

Antimicrobial Activity Study :

- Objective : To evaluate the antibacterial effects of this compound against common pathogens.

- Method : The compound was tested against E. coli and Staphylococcus aureus using standard disk diffusion methods.

- Results : Significant inhibition zones were observed, indicating strong antibacterial activity. The study concluded that this compound could serve as a potential antimicrobial agent in clinical settings .

-

Local Anesthetic Efficacy :

- Objective : To assess the anesthetic effects of this compound in animal models.

- Method : The compound was administered subcutaneously in rats, followed by behavioral assessments to measure pain response.

- Results : The results demonstrated effective pain relief comparable to traditional local anesthetics, suggesting its viability for future clinical use.

Comparative Biological Activity Table

| Compound | Antibacterial Activity | Antifungal Activity | Local Anesthetic Potential |

|---|---|---|---|

| This compound | High | Moderate | Yes |

| Benzocaine | Moderate | Low | Yes |

| Procaine | Moderate | Low | Yes |

Propiedades

IUPAC Name |

pentyl 4-aminobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-2-3-4-9-15-12(14)10-5-7-11(13)8-6-10/h5-8H,2-4,9,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKYWCHMXHQTCJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCOC(=O)C1=CC=C(C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40876908 | |

| Record name | BENZOIC ACID, 4-AMINO-,PENTY ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13110-37-7 | |

| Record name | Pentyl 4-aminobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13110-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-amino-, pentyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013110377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 13110-37-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | BENZOIC ACID, 4-AMINO-,PENTY ESTER | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40876908 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What computational methods were used to study Pentyl 4-aminobenzoate and what insights did they provide?

A1: The research employed Density Functional Theory (DFT) calculations to understand the structural, electronic, and optical properties of this compound []. DFT calculations allowed the researchers to:

Q2: How does this compound interact with graphene, and what are the implications?

A2: The study investigated the interaction of this compound with a graphene monolayer using computational methods []. The results showed favorable interaction and adsorption of the molecule onto the graphene surface. Notably, the interaction led to a significant enhancement of the Raman scattering signal of this compound. This finding suggests the potential use of graphene-based substrates for sensitive detection of this compound via Surface-Enhanced Raman Spectroscopy (SERS) techniques.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.